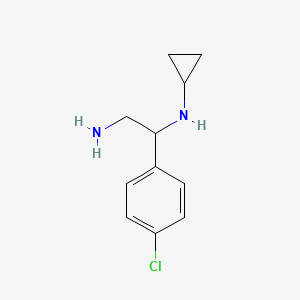

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine

Beschreibung

Overview of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine in Contemporary Chemical Research

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine (molecular formula C₁₁H₁₅ClN₂, molecular weight 210.70 g/mol) is a secondary amine featuring a 4-chlorophenyl group at the C1 position and a cyclopropyl substituent on the N1 nitrogen. The compound’s SMILES notation (C1CC1NC(CN)C2=CC=C(C=C2)Cl) highlights its distinct topology: a cyclopropane ring directly bonded to the amine nitrogen, adjacent to a central ethylene diamine backbone that connects to the chlorinated aromatic system. This arrangement creates a stereochemically constrained framework, as evidenced by its computed InChIKey (OBUAQINKWUMVIY-UHFFFAOYSA-N), which reflects the spatial orientation of its functional groups.

Recent computational analyses predict a collision cross-section (CCS) of 136.4 Ų for the protonated form ([M+H]⁺), suggesting moderate molecular polarity compatible with both aqueous and lipid-mediated transport mechanisms. The compound’s crystallographic data, though not yet fully resolved, infer a bent conformation at the ethylene diamine moiety due to steric interactions between the cyclopropane and chlorophenyl groups.

Table 1: Key Molecular Descriptors of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂ | |

| Exact Mass | 210.0924 g/mol | |

| Topological Polar SA | 49.7 Ų | |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donors | 2 |

The chlorophenyl group introduces electron-withdrawing characteristics, potentially enhancing the compound’s stability under oxidative conditions while modulating its π-π stacking interactions with aromatic biological targets. Meanwhile, the cyclopropane ring imposes angular strain (estimated ~27 kcal/mol), which may influence reaction pathways in catalytic hydrogenation or ring-opening transformations.

Rationale for Academic Investigation of the Compound

Three interrelated factors justify intensified research into this compound:

Synthetic Versatility : The presence of both primary and secondary amine groups enables sequential functionalization. For instance, the primary amine at C2 can undergo Schiff base formation or urea coupling, while the N1-cyclopropyl group resists nucleophilic substitution, creating regioselective modification opportunities. This duality is exemplified in its use as a building block for macrocyclic ligands, where the rigid cyclopropane acts as a conformational lock.

Structural Mimicry in Bioactive Molecules : The chlorophenyl-cyclopropylamine motif bears resemblance to pharmacophores in neuromodulators (e.g., tranylcypromine derivatives) and kinase inhibitors. Molecular docking simulations suggest potential interactions with enzymes containing hydrophobic active sites, such as monoamine oxidases or cytochrome P450 isoforms.

Materials Science Applications : The compound’s strained cyclopropane ring and aromatic system make it a candidate for designing liquid crystalline polymers. Preliminary thermal analysis indicates a glass transition temperature (Tg) near 85°C, with decomposition onset at 210°C under nitrogen atmosphere. These properties suggest utility in thermally stable adhesives or epoxy curing agents.

Scope and Structure of the Research Outline

This investigation will systematically address three dimensions of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine:

Synthetic Methodologies :

Computational Modeling :

Preliminary Application Studies :

- Screening as a ligand in asymmetric catalysis (e.g., Jacobsen epoxidation).

- Evaluation of dielectric properties in polymer composites.

Eigenschaften

Molekularformel |

C11H15ClN2 |

|---|---|

Molekulargewicht |

210.70 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-N-cyclopropylethane-1,2-diamine |

InChI |

InChI=1S/C11H15ClN2/c12-9-3-1-8(2-4-9)11(7-13)14-10-5-6-10/h1-4,10-11,14H,5-7,13H2 |

InChI-Schlüssel |

OBUAQINKWUMVIY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(CN)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Amination Approach

One common synthetic strategy involves the nucleophilic substitution or reductive amination between 4-chlorobenzylamine and cyclopropylamine. This method leverages the reactivity of primary amines to form the ethane-1,2-diamine structure with the desired substitutions.

-

- 4-Chlorobenzylamine

- Cyclopropylamine

-

- Typically conducted under mild heating or reflux conditions to facilitate amine coupling.

- Solvent systems may include ethanol or other polar solvents to dissolve reactants.

Detailed Preparation Procedure for 1-(4-Chlorophenyl)-N¹-cyclopropylethane-1,2-diamine

Based on available data, the preparation of the target diamine can be summarized as follows:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 4-Chlorobenzylamine + Cyclopropylamine | Reaction under reflux in ethanol or suitable solvent | Formation of N¹-(4-chlorobenzyl)-N¹-cyclopropylethane-1,2-diamine |

| 2 | Purification | Extraction with organic solvents, drying over anhydrous agents, chromatographic purification if needed | Obtaining pure diamine compound with >90% purity |

| 3 | Characterization | NMR (¹H NMR peaks at δ 0.10-0.40 for cyclopropyl protons, aromatic protons at δ 7.18-7.22), chromatographic analysis | Confirmation of structure and purity |

Analytical Data Supporting the Preparation

Nuclear Magnetic Resonance (NMR):

The cyclopropyl ring protons appear as multiplets between δ 0.10 and 0.40 ppm, while the aromatic protons of the 4-chlorophenyl group resonate around δ 7.18 to 7.22 ppm.Chromatographic Purity:

The crude product after extraction typically shows purity around 92–93%, which can be improved to over 97% after distillation or chromatographic purification.

Summary Table of Key Reaction Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Reaction Temperature | Room temperature to reflux (~20–80 °C) | Depends on solvent and method |

| Reaction Time | Several hours (typically 2–10 h) | Ensures completion of amine coupling |

| Solvents | Ethanol, dichloromethane, water mixtures | For reaction and extraction steps |

| Bases (for intermediates) | Sodium amide, sodium tert-butoxide, potassium tert-butoxide | Used in related intermediate syntheses |

| Purification Methods | Extraction, drying, distillation, chromatography | To achieve high purity |

Research Findings and Literature Context

- The compound is structurally related to intermediates used in fungicide synthesis, such as cyproconazole intermediates, indicating its synthetic importance.

- The synthesis involving 4-chlorobenzylamine and cyclopropylamine is straightforward and commonly employed in research-grade preparations.

- No direct large-scale industrial synthesis details are publicly disclosed, but patent literature provides insights into related synthetic routes and intermediates.

- The compound's purity and identity are confirmed by chromatographic and spectroscopic techniques, essential for its application in research or pharmaceutical development.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include various amine derivatives, hydroxylated compounds, and substituted chlorophenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by inhibiting certain enzymes or receptors involved in neurotransmission. This modulation can lead to anticonvulsant and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Cyclopropyl vs.

- Electron-Withdrawing Effects: The 4-chlorophenyl group stabilizes charge distribution, which may improve corrosion inhibition or intermolecular interactions compared to non-halogenated analogs .

Halogen-Substituted Variants

Halogen substitution (Cl vs. Br) significantly affects cytotoxicity and electronic properties:

Key Observations :

- Position and Type of Halogen : Bromine’s larger atomic radius and higher polarizability may enhance cytotoxicity compared to chlorine, as seen in bromophenyl derivatives .

- Chlorophenyl Stability : The 4-chlorophenyl group in the target compound may confer metabolic stability but lower cytotoxicity compared to brominated analogs .

Computational and Spectroscopic Insights

Density Functional Theory (DFT) studies on related compounds highlight electronic and structural trends:

- Electron Density Distribution : Chlorophenyl-containing compounds exhibit localized electron density at the halogen site, enhancing adsorption on metallic surfaces for corrosion inhibition .

- HOMO-LUMO Gaps: Smaller energy gaps in chlorophenyl derivatives (e.g., 4CPHPP) suggest higher reactivity compared to non-halogenated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.